

Understanding the Z36-MP5 Binding Pocket on Mi-2β: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding interaction between the inhibitor **Z36-MP5** and its target, the chromodomain helicase DNA-binding protein 2β (Mi- 2β). Mi- 2β is a key epigenetic regulator involved in chromatin remodeling and gene silencing. Its inhibition by **Z36-MP5** has emerged as a promising strategy to overcome resistance to immunotherapy in certain cancers. This document details the molecular interactions, quantitative binding data, and the experimental methodologies used to elucidate this critical interaction.

The Z36-MP5 and Mi-2β Interaction

Z36-MP5 is a potent and specific inhibitor of the ATPase activity of Mi-2 β . It functions as an ATP-competitive inhibitor, binding within the ATP-binding pocket of the helicase domain of Mi-2 β . This interaction prevents the hydrolysis of ATP, which is essential for the chromatin remodeling function of the NuRD (Nucleosome Remodeling and Deacetylase) complex, of which Mi-2 β is a core component.

Molecular Details of the Binding Pocket

The binding of **Z36-MP5** within the ATP-binding pocket of Mi-2β is characterized by a network of hydrogen bonds and hydrophobic interactions that contribute to its high affinity and specificity.



Key interactions include:

- Hydrogen Bonds:
 - The keto group of **Z36-MP5** forms a hydrogen bond with the side chain of His727.
 - The amide group's oxygen atom interacts with the backbone of Gly756 via a hydrogen bond.
 - The protonated nitrogen atom of the imidazole group on **Z36-MP5** forms a hydrogen bond with the side chain of Asp873.
- Hydrophobic Interactions:
 - The methyl group of Z36-MP5 extends into a solvent-exposed channel, where it is surrounded by the side chains of Tyr729, Leu755, Met966, and Ile1163, forming significant hydrophobic interactions that stabilize the complex.

Quantitative Data

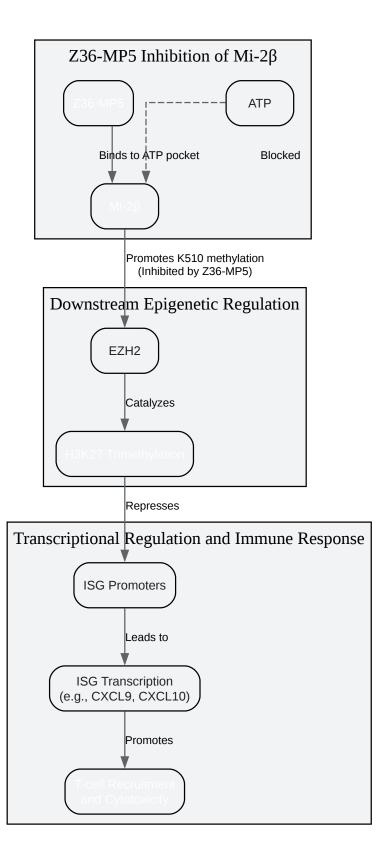
The inhibitory activity of **Z36-MP5** against Mi-2 β has been quantified through various in vitro assays. The following table summarizes the key quantitative data available.

Parameter	Value	Assay Condition	Reference
IC50	$0.082 \pm 0.013 \mu\text{M}$	In vitro ATPase assay	[1]
Binding Mode	ATP-competitive	In vitro ATPase assay with varying ATP concentrations	[1]

Signaling Pathway and Mechanism of Action

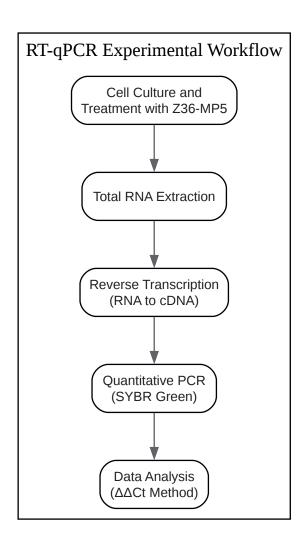
The inhibition of Mi-2 β by **Z36-MP5** leads to a cascade of downstream effects that ultimately enhance the anti-tumor immune response. The mechanism involves the reactivation of Interferon-Stimulated Genes (ISGs).











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References



- 1. RT-PCR Protocol Creative Biogene [creative-biogene.com]
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